molecular formula C15H16N2O3S B6539881 N'-[(2-methoxyphenyl)methyl]-N-[(thiophen-3-yl)methyl]ethanediamide CAS No. 1060226-32-5

N'-[(2-methoxyphenyl)methyl]-N-[(thiophen-3-yl)methyl]ethanediamide

Cat. No.: B6539881
CAS No.: 1060226-32-5
M. Wt: 304.4 g/mol
InChI Key: QNENNEXNHOZLTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structure: This compound is an ethanediamide derivative, featuring two amide groups linked by an ethanedioyl backbone. The substituents include a 2-methoxybenzyl group (aromatic ring with a methoxy substituent at the 2-position) and a thiophen-3-ylmethyl group (thiophene ring attached via its 3-position).

For example, thioamide derivatives (e.g., thioacyl-N-phthalimides) use thiobenzimidazolones or ynamide-mediated protocols .

Applications: Though direct evidence of its applications is lacking, structurally related compounds in the evidence are used in agrochemicals (e.g., herbicides like thenylchlor) and polymer precursors (e.g., 3-chloro-N-phenyl-phthalimide) .

Properties

IUPAC Name

N'-[(2-methoxyphenyl)methyl]-N-(thiophen-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-20-13-5-3-2-4-12(13)9-17-15(19)14(18)16-8-11-6-7-21-10-11/h2-7,10H,8-9H2,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNENNEXNHOZLTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C(=O)NCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2-methoxyphenyl)methyl]-N-[(thiophen-3-yl)methyl]ethanediamide typically involves a multi-step process:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxybenzylamine and 3-thiophenemethylamine.

    Formation of Intermediate: The first step involves the formation of an intermediate by reacting 2-methoxybenzylamine with a suitable protecting group to prevent unwanted side reactions.

    Coupling Reaction: The protected intermediate is then coupled with 3-thiophenemethylamine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Deprotection: The final step involves the removal of the protecting group under acidic or basic conditions to yield the desired product.

Industrial Production Methods

Industrial production of N’-[(2-methoxyphenyl)methyl]-N-[(thiophen-3-yl)methyl]ethanediamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N’-[(2-methoxyphenyl)methyl]-N-[(thiophen-3-yl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N’-[(2-methoxyphenyl)methyl]-N-[(thiophen-3-yl)methyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N’-[(2-methoxyphenyl)methyl]-N-[(thiophen-3-yl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison
Compound Name Core Structure Substituents Key Applications/Synthesis Insights Reference
N'-[(2-Methoxyphenyl)methyl]-N-[(thiophen-3-yl)methyl]ethanediamide Ethanediamide 2-Methoxybenzyl, Thiophen-3-ylmethyl Hypothetical: Agrochemicals/Pharmaceuticals N/A
Thenylchlor Acetamide 2-Chloro, 2,6-Dimethylphenyl, (3-Methoxy-2-thienyl)methyl Herbicide (dimethenamid analog)
3-Chloro-N-phenyl-phthalimide Phthalimide (cyclic) 3-Chloro, Phenyl Polymer precursor (polyimide synthesis)
N-Methylethanethioamide (Patent example) Ethanethioamide Methoxy, Trifluoromethylphenyl, Oxazolidine Medicinal chemistry (thioamide reactivity)
Key Comparative Insights:

Core Structure Differences: Ethanediamide vs. Phthalimides (cyclic imides) exhibit rigidity and thermal stability, making them suitable for polymers . Thioamide vs. Amide: Thioamides (e.g., ethanethioamide in ) replace oxygen with sulfur, reducing polarity and altering electronic properties. This impacts reactivity (e.g., slower hydrolysis) and bioactivity .

Substituent Effects: Thiophene vs. Methoxy Groups: The 2-methoxybenzyl substituent may enhance lipophilicity and influence binding interactions in biological systems, similar to dimethenamid’s methoxy-thienyl group .

Synthesis Methods :

  • Thioamides often employ thiobenzimidazolones or ynamide-mediated pathways , while diamides may use oxalyl chloride coupling. The target compound’s synthesis could draw from these methods but would avoid sulfur incorporation.

Potential Applications: Agrochemicals: Thenylchlor’s herbicidal activity suggests that the target compound’s thiophene and methoxy groups might confer similar bioactivity, though this remains speculative . Materials Science: Phthalimide-based polymers highlight the utility of rigid amide backbones, which the ethanediamide structure might emulate in novel materials .

Research Findings and Data

Table 2: Physicochemical Property Comparison (Hypothetical Data)
Property Target Compound Thenylchlor 3-Chloro-N-phenyl-phthalimide
Molecular Weight (g/mol) ~342 ~324 ~257
Melting Point (°C) 180–190 (estimated) 45–55 210–215
Solubility Low in water, high in DMSO Moderate in organic solvents Insoluble in water
Hydrogen Bond Donors 2 1 0

Notes:

  • The target compound’s higher hydrogen-bond donor count (vs. thenylchlor) may improve crystalline stability.
  • Phthalimide’s high melting point reflects its cyclic rigidity, whereas thenylchlor’s lower value aligns with its flexible acetamide backbone .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.